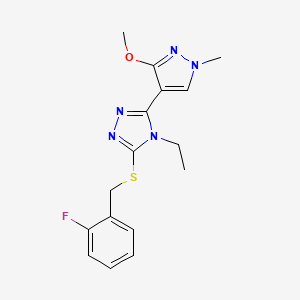

4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

4-ethyl-3-[(2-fluorophenyl)methylsulfanyl]-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5OS/c1-4-22-14(12-9-21(2)20-15(12)23-3)18-19-16(22)24-10-11-7-5-6-8-13(11)17/h5-9H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHSYNKLQJTEJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

Formation of the Triazole Core: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Introduction of the Pyrazole Moiety: The pyrazole ring is often introduced through a condensation reaction involving hydrazine and a 1,3-diketone.

Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Final Functionalization: The ethyl and methoxy groups are introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Reduced Triazoles: From reduction reactions.

Substituted Aromatics: From electrophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. The compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a study demonstrated that triazole derivatives exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating their potency .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line | IC50 Value (µM) |

|---|---|---|

| 4-Ethyl Triazole | MCF-7 | 5.71 |

| 4-Ethyl Triazole | HepG2 | 6.14 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that triazole derivatives can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the fluorobenzyl group enhances the lipophilicity of the molecule, contributing to its ability to penetrate bacterial membranes .

Anticonvulsant Effects

Another significant application is in the field of neurology, where triazole derivatives are being investigated for their anticonvulsant properties. In animal models, compounds similar to 4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole have shown efficacy in reducing seizure frequency and severity .

Fungicides

The triazole ring is a well-known scaffold in agricultural chemistry, particularly in the development of fungicides. The compound's structure suggests potential use as a fungicide against various fungal pathogens affecting crops. Studies have indicated that similar triazoles can inhibit fungal growth by disrupting ergosterol biosynthesis .

Table 2: Antifungal Activity of Triazole Derivatives

| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Ethyl Triazole | Fusarium spp. | 0.5 µg/mL |

| 4-Ethyl Triazole | Aspergillus spp. | 0.8 µg/mL |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives based on the triazole structure and evaluated their anticancer properties against multiple cell lines. The compound exhibited selective cytotoxicity, particularly against breast and liver cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

A series of tests conducted on various bacterial strains revealed that the compound effectively inhibited growth at low concentrations. The fluorobenzyl moiety was crucial for enhancing antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole would depend on its specific biological target. Generally, triazoles inhibit enzymes by binding to their active sites, disrupting normal cellular processes. This compound could interact with enzymes involved in cell wall synthesis in fungi or DNA replication in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Pyrazine substitution () introduces a nitrogen-rich aromatic system, which may alter electronic properties compared to pyrazole-containing analogs.

Triazole Derivatives with Pyrazole/Pyrazolyl Substituents

Compounds bearing pyrazole or pyrazolyl groups demonstrate variability in methoxy/methyl substitutions:

Key Observations :

- The target compound’s 3-methoxy-1-methylpyrazole group introduces both methoxy and methyl substituents, which may enhance lipophilicity compared to simpler pyrazole derivatives .

- Ethoxy and methoxyethyl groups () highlight how alkylation of pyrazole nitrogen impacts solubility and pharmacological profiles.

Triazole-Thiol/Thioether Derivatives with Aromatic Moieties

Thioether-linked triazoles exhibit diverse biological activities depending on aromatic substituents:

Key Observations :

- The target compound’s 2-fluorobenzylthio group may confer metabolic stability compared to non-fluorinated analogs (e.g., ).

- Trifluoromethyl and benzoic acid substituents () demonstrate how electron-withdrawing groups influence reactivity and target binding.

Biological Activity

The compound 4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a derivative of the triazole class, known for its diverse biological activities. Triazole compounds have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, research findings, and case studies.

Triazole derivatives generally exert their biological effects through several mechanisms:

- Inhibition of Enzyme Activity : Many triazoles inhibit enzymes critical for the survival of pathogens.

- Interference with Nucleic Acid Synthesis : Some derivatives disrupt DNA or RNA synthesis in microorganisms.

- Modulation of Cell Signaling Pathways : Triazoles can influence various signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various pathogens:

| Pathogen | Activity (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 2 μg/ml | |

| Escherichia coli | 8 μg/ml | |

| Candida albicans | 4 μg/ml |

Antifungal Activity

Triazoles are particularly noted for their antifungal activity. The compound's efficacy against fungal strains has been documented as follows:

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The IC50 values for these cell lines were reported as follows:

Case Studies

- Case Study on Antitubercular Activity : A series of triazole derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, compounds structurally similar to our target compound exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular activity .

- Case Study on Cytotoxicity : In a cytotoxicity assay using HEK-293 human embryonic kidney cells, several triazole derivatives demonstrated low toxicity with IC50 values exceeding 100 μM, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. Key aspects include:

- Substituents on the Triazole Ring : The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity.

- Alkyl Chain Length : Variations in chain length can affect solubility and permeability.

Summary of Findings

Q & A

Basic Question: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Answer:

The synthesis of 1,2,4-triazole derivatives typically involves cyclization of thiosemicarbazides or condensation reactions. For this compound, a plausible route includes:

- Step 1: Synthesis of the triazole core via intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in refluxing ethanol, as described for analogous 4,5-disubstituted triazoles .

- Step 2: Introduction of the 2-fluorobenzylthio group via nucleophilic substitution using 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Functionalization with the 3-methoxy-1-methylpyrazole moiety using Suzuki-Miyaura coupling or Ullmann-type reactions .

Critical Factors:

- Solvent Choice: Ethanol or acetonitrile improves solubility and reaction homogeneity .

- Catalysts: Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) enhance reaction efficiency in PEG-400 media .

- Purification: Use TLC monitoring and recrystallization in aqueous acetic acid for high-purity isolates .

Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Key for confirming substituent positions. The 2-fluorobenzylthio group shows distinct aromatic proton splitting (δ 7.2–7.4 ppm), while the pyrazole methyl group resonates near δ 3.8 ppm .

- IR Spectroscopy: Thioether (C–S) stretches at ~650 cm⁻¹ and triazole ring vibrations (C=N) at ~1500 cm⁻¹ .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₀FN₅OS: 390.1392) .

Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .

Advanced Question: How does the thiole-thione tautomeric equilibrium affect the compound’s reactivity and biological activity?

Answer:

The thione (C=S) form dominates in the solid state and polar solvents, as confirmed by X-ray crystallography and IR. This tautomer enhances hydrogen-bonding capacity, influencing interactions with biological targets (e.g., enzymes or receptors) .

Methodological Insight:

- Computational Analysis: DFT calculations (e.g., Gaussian 09) predict tautomer stability .

- Biological Assays: Compare activity of thione vs. alkylated derivatives (e.g., S-methylated analogs) to isolate tautomer-specific effects .

Advanced Question: What strategies resolve contradictions in reported biological activity data for structurally similar triazoles?

Answer:

Contradictions often arise from subtle structural variations (e.g., fluorobenzyl vs. chlorobenzyl substituents) or assay conditions. Mitigation approaches include:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace 2-fluorobenzyl with 4-fluorobenzyl) and test against standardized microbial strains .

- Dose-Response Analysis: Use MIC (Minimum Inhibitory Concentration) assays to quantify potency variations .

- Molecular Docking: Model interactions with target proteins (e.g., fungal CYP51 or bacterial DHFR) to explain divergent activities .

Example: Fluorine’s electron-withdrawing effect may enhance membrane permeability in 2-fluorobenzyl derivatives vs. non-fluorinated analogs .

Basic Question: What are the primary biological targets of this compound, and how are its activities validated?

Answer:

- Antimicrobial Targets: Likely disrupts fungal CYP51 (lanosterol 14α-demethylase) or bacterial cell wall synthesis. Validate via:

- Anticancer Potential: Test via MTT assays on cancer cell lines, with IC₅₀ calculations .

Data Interpretation: Compare activity to reference drugs (e.g., fluconazole for antifungal studies) .

Advanced Question: How can molecular docking guide the optimization of this compound’s bioactivity?

Answer:

- Target Selection: Use PDB structures (e.g., 3LD6 for CYP51) for docking simulations .

- Software: AutoDock Vina or Schrödinger Suite for binding affinity predictions.

- Key Interactions: The 2-fluorobenzyl group may occupy hydrophobic pockets, while the triazole N-atoms coordinate with heme iron in CYP51 .

Validation: Synthesize analogs predicted to enhance binding (e.g., bulkier substituents) and retest activity .

Basic Question: What are the stability profiles of this compound under various storage conditions?

Answer:

- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (expected >200°C for triazoles) .

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thioether group .

- Hydrolytic Stability: Monitor pH-dependent degradation (e.g., HPLC at 1, 7, 30 days) in buffers (pH 2–9) .

Advanced Question: How do solvent effects influence the compound’s tautomerism and crystallization behavior?

Answer:

- Polar Solvents (DMSO, H₂O): Stabilize the thione tautomer via hydrogen bonding, favoring needle-like crystals .

- Nonpolar Solvents (Hexane): May induce thiol tautomerization, leading to amorphous precipitates .

Crystallography Tips: Use slow evaporation in ethanol/water (1:1) for high-quality single crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.